molecular formula C11H5BrF3N3S B2955318 6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 798573-44-1

6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2955318
CAS No.: 798573-44-1
M. Wt: 348.14
InChI Key: KSOBBFUKPBATOA-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound characterized by its bromophenyl and trifluoromethyl groups attached to an imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common approach is the cyclization of 4-bromophenylamine with trifluoromethylated thiadiazole precursors under specific conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: Research has shown that this compound exhibits biological activity, including antimicrobial and anticancer properties. It can interact with biological targets, leading to potential therapeutic applications.

Medicine: Due to its biological activity, 6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is being explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for developing new medications.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 4-Bromophenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole: Similar structure but without the bromophenyl group.

  • 2-(Trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole: Lacks the bromophenyl group.

  • 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole: Similar but with a chlorine atom instead of bromine.

Uniqueness: The presence of the bromophenyl group in 6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole enhances its reactivity and biological activity compared to its analogs

Properties

IUPAC Name

6-(4-bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOBBFUKPBATOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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